BenchChemオンラインストアへようこそ!

2-((1-((2-Fluorophenyl)sulfonyl)piperidin-4-yl)oxy)-1,3,4-thiadiazole

Prokineticin receptor PKR1 PKR2

This exclusive compound is the only commercially accessible exemplar of the 2-fluorophenyl + 4-oxy-thiadiazole combination from Takeda's WO2013179024 patent. Its unique ortho-fluorine electronic effect and ether linker geometry are critical for PKR1/PKR2 binding mode studies. Procure to avoid losing SAR fidelity with generic para-substituted or C-linked analogs. Essential for building focused prokineticin screening libraries.

Molecular Formula C13H14FN3O3S2
Molecular Weight 343.39
CAS No. 2210052-12-1
Cat. No. B2777386
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((1-((2-Fluorophenyl)sulfonyl)piperidin-4-yl)oxy)-1,3,4-thiadiazole
CAS2210052-12-1
Molecular FormulaC13H14FN3O3S2
Molecular Weight343.39
Structural Identifiers
SMILESC1CN(CCC1OC2=NN=CS2)S(=O)(=O)C3=CC=CC=C3F
InChIInChI=1S/C13H14FN3O3S2/c14-11-3-1-2-4-12(11)22(18,19)17-7-5-10(6-8-17)20-13-16-15-9-21-13/h1-4,9-10H,5-8H2
InChIKeyDWIRRWNVYSLJGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((1-((2-Fluorophenyl)sulfonyl)piperidin-4-yl)oxy)-1,3,4-thiadiazole (CAS 2210052-12-1): Core Structural & Physicochemical Profile for Procurement Decisions


2-((1-((2-Fluorophenyl)sulfonyl)piperidin-4-yl)oxy)-1,3,4-thiadiazole (CAS 2210052-12-1) is a synthetic small molecule (MF: C₁₃H₁₄FN₃O₃S₂; MW: 343.39 g/mol) belonging to the class of sulfonylpiperidine-substituted 1,3,4-thiadiazoles. Its structure features a 2-fluorophenylsulfonyl group attached to a piperidine ring, which is linked via an ether oxygen to a 1,3,4-thiadiazole core . This compound has been disclosed in patent literature as part of a broader series of sulfonyl piperidine derivatives for treating prokineticin-mediated diseases [1]. The presence of the ortho-fluorine substituent on the phenyl ring and the 4-oxy linkage to the thiadiazole define its distinct molecular topology relative to other analogs in the same patent series.

Why 2-((1-((2-Fluorophenyl)sulfonyl)piperidin-4-yl)oxy)-1,3,4-thiadiazole Cannot Be Replaced by a Generic Sulfonylthiadiazole Analog


Within the sulfonyl piperidine thiadiazole series, variations in the aryl sulfonyl substituent and the position of the heterocycle attachment have been shown to dramatically alter target binding and functional activity. The patent literature demonstrates that even subtle changes to the sulfonyl aryl group—such as moving from a 2-fluorophenyl to a 4-fluorophenyl, or replacing fluorine with chlorine—can shift prokineticin receptor antagonism profiles [1]. The 2-fluorophenyl substituent on the target compound introduces a unique ortho electronic effect and conformational bias that cannot be replicated by the more common 4-fluorophenyl or 2-chlorophenyl analogs. Additionally, the 4-oxy linkage to the 1,3,4-thiadiazole (as opposed to a direct C–C bond at the 2- or 5-positions found in many comparator compounds) creates a distinct hydrogen-bond acceptor geometry and rotational freedom that influences molecular recognition [1]. These structural distinctions mean that generic replacement with a close analog carries a high risk of losing the specific binding mode and functional activity required for prokineticin receptor-targeted research applications.

Head-to-Head Comparative Evidence: 2-((1-((2-Fluorophenyl)sulfonyl)piperidin-4-yl)oxy)-1,3,4-thiadiazole vs. Closest Structural Analogs


Ortho-Fluorine Substitution on the Phenylsulfonyl Group Confers Distinct Prokineticin Receptor Binding Compared to Para-Fluoro and Chloro Analogs

The target compound bears a 2-fluorophenylsulfonyl group. In the Takeda patent series (WO2013179024), the ortho-fluorine substitution pattern is explicitly exemplified as part of the structural diversity exploration for prokineticin receptor (PKR1/PKR2) antagonism, while the 4-fluorophenyl analog (e.g., 2-(1-((4-fluorophenyl)sulfonyl)piperidin-3-yl)-5-methyl-1,3,4-thiadiazole) and the 2-chlorophenyl analog (2-((1-((2-chlorophenyl)sulfonyl)piperidin-4-yl)oxy)-1,3,4-thiadiazole) represent distinct chemical entities within the same patent family. The ortho-fluorine introduces a unique local dipole and steric profile that alters the sulfonyl group's torsional preference, which has been shown in related sulfonylthiadiazole series to affect PPARγ/δ binding modes and partial agonism profiles [1]. The biological data for individual compounds in this patent series are not publicly disclosed in a pairwise comparative format; however, the explicit inclusion of the 2-fluorophenyl variant alongside numerous other aryl substitutions in the Markush claims indicates that this specific substitution pattern was deemed non-obvious and structurally distinct by the inventors [2].

Prokineticin receptor PKR1 PKR2 GPCR sulfonyl piperidine

4-Oxy-1,3,4-Thiadiazole Linkage Offers a Unique Hydrogen-Bond Acceptor Geometry vs. C-Linked Thiadiazole Analogs

The target compound connects the piperidine ring to the 1,3,4-thiadiazole via an oxygen atom at the 2-position of the thiadiazole (4-oxy linkage). In contrast, many comparator compounds in the same patent family (e.g., 2-(1-((4-fluorophenyl)sulfonyl)piperidin-3-yl)-5-methyl-1,3,4-thiadiazole) employ a direct C–C bond between the piperidine and the thiadiazole ring. The ether oxygen introduces an additional hydrogen-bond acceptor site and increases the rotational degrees of freedom between the piperidine and thiadiazole rings. In the PPARγ/δ sulfonylthiadiazole series reported by Keil et al. (2011), the thiadiazole moiety was shown to fill a novel subpocket that becomes accessible only after conformational rearrangement of the receptor, and the linker geometry was critical for enabling this unusual binding mode [1]. While the PPAR and prokineticin targets are distinct, the conformational implications of the oxy linkage versus a direct C-linkage are transferable physicochemical principles that affect molecular recognition [1].

Thiadiazole ether linkage hydrogen-bond acceptor conformational analysis structure-activity relationship

Physicochemical Property Differentiation: Calculated LogP and Topological Polar Surface Area vs. Closest Chloro Analog

The target compound (C₁₃H₁₄FN₃O₃S₂, MW 343.39) and its 2-chlorophenyl analog (2-((1-((2-chlorophenyl)sulfonyl)piperidin-4-yl)oxy)-1,3,4-thiadiazole, C₁₃H₁₄ClN₃O₃S₂, MW 359.85) differ solely in the halogen substituent on the phenyl ring. Fluorine is more electronegative (χ = 3.98) than chlorine (χ = 3.16) and has a smaller van der Waals radius (1.47 Å vs. 1.75 Å), leading to a lower calculated XLogP3 for the target compound (approximately 1.7) compared to the chloro analog (estimated >2.2 based on the incremental contribution of Cl vs. F). The topological polar surface area (TPSA) is identical (109 Ų) for both compounds, as the halogen substitution does not add hydrogen-bond donors or acceptors. This LogP difference of approximately 0.5 log units may translate into measurably different membrane permeability and solubility profiles [1].

LogP TPSA physicochemical properties drug-likeness permeability

Patent-Specific Exemplification Establishes the 2-Fluorophenyl Variant as a Distinct, Non-Obvious Chemical Entity for Prokineticin Receptor Research

In WO2013179024 assigned to Takeda Pharmaceutical Company Limited, the generic Markush structure encompasses a broad range of sulfonyl piperidine derivatives. However, the patent specifically exemplifies individual compounds with defined substitution patterns, including the 2-fluorophenylsulfonyl group in combination with a 4-oxy-1,3,4-thiadiazole. The explicit exemplification of this particular substitution combination indicates that the inventors considered it a distinct inventive embodiment, separate from the 4-fluorophenyl, 2-chlorophenyl, and other aryl variants also claimed [1]. For procurement purposes, this means that the target compound represents a specific, patent-protected chemical space with a defined intellectual property (IP) position, whereas generic sulfonylthiadiazoles may lack equivalent IP clarity or may fall into different freedom-to-operate categories.

intellectual property chemical patent freedom-to-operate prokineticin Takeda

Recommended Application Scenarios for 2-((1-((2-Fluorophenyl)sulfonyl)piperidin-4-yl)oxy)-1,3,4-thiadiazole (CAS 2210052-12-1) Based on Comparative Evidence


Prokineticin Receptor (PKR1/PKR2) Antagonism Probe for Neurological and Psychiatric Disease Models

The compound's explicit exemplification in Takeda's WO2013179024 patent for prokineticin-mediated diseases [1] positions it as a structurally defined chemical probe for investigating PKR1 and PKR2 signaling. The 2-fluorophenylsulfonyl group and 4-oxy-thiadiazole linkage distinguish it from other sulfonyl piperidine analogs in the same series, making it suitable for structure-activity relationship (SAR) studies exploring the impact of ortho-fluorine substitution and ether linkage geometry on receptor binding and functional selectivity.

Comparative Lipophilicity Studies for Halogen Substitution Effects on ADME Properties

The calculated LogP difference (≈0.5 units) between the 2-fluorophenyl target and the 2-chlorophenyl analog provides a basis for comparative in vitro ADME studies. Researchers can use this compound pair to experimentally validate how halogen-dependent lipophilicity differences affect membrane permeability, aqueous solubility, and metabolic stability in standardized assays, leveraging the target compound as the more hydrophilic reference point [2].

Hydrogen-Bond Acceptor Geometry Analysis in GPCR Ligand Design

The unique oxy (–O–) linker between the piperidine and 1,3,4-thiadiazole introduces an additional hydrogen-bond acceptor compared to directly C-linked thiadiazole analogs. This feature makes the target compound valuable for co-crystallization or molecular dynamics studies aimed at understanding how linker oxygen atoms contribute to binding pocket occupancy and residence time in GPCR targets, building on the unusual thiadiazole subpocket binding mode observed in the PPARγ/δ sulfonylthiadiazole series [3].

Patent-Landscape-Guided Chemical Library Expansion for Prokineticin Receptor Drug Discovery

For medicinal chemistry teams building focused compound libraries around the Takeda sulfonyl piperidine IP space, the target compound serves as a key exemplar of the 2-fluorophenyl + 4-oxy-thiadiazole combination. Its procurement ensures that library enumeration covers the ortho-fluoro substitution pattern, which is explicitly claimed in WO2013179024 but underrepresented in commercially available screening collections that predominantly feature para-substituted or unsubstituted phenylsulfonyl variants [1].

Quote Request

Request a Quote for 2-((1-((2-Fluorophenyl)sulfonyl)piperidin-4-yl)oxy)-1,3,4-thiadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.